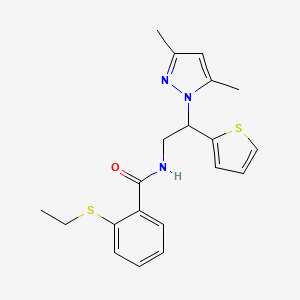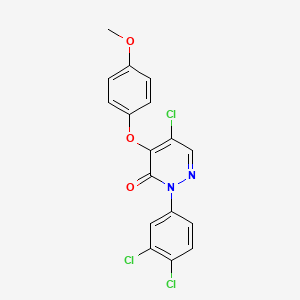
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-Chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone, also known as 5-CPD-4-MeOPP, is a widely used organic compound in scientific research. It is a member of the pyridazinone family, which is a group of heterocyclic aromatic compounds. 5-CPD-4-MeOPP has been used in a variety of studies, including those related to drug discovery, drug metabolism, and biochemical and physiological effects. It has also been used in laboratory experiments to study its synthesis method and mechanism of action.
Scientific Research Applications
Phenolic Compounds in Scientific Research
Reproductive Toxicity Studies
Phenolic compounds such as Hydroxy-4-methoxybenzophenone (BP-3) have been studied for their potential reproductive toxicity. BP-3, commonly used as an ultraviolet filter in skincare and as a food additive, has been found in significant concentrations in biological fluids such as urine, amniotic fluid, and placental tissue. Studies suggest that high levels of exposure may be linked to reproductive health effects in both humans and animals, including alterations in birth weight, gestational age, sperm density, and steroidogenic gene expression (Ghazipura et al., 2017).
Carcinogenic Potential of Chlorophenoxy Compounds
Chlorophenoxy compounds, including 2,4-D and MCPA, are widely used herbicides. Epidemiological studies suggest a potential association between exposure to these compounds and an increased risk of lymphohematopoietic cancers. However, toxicological studies in rodents show no evidence of carcinogenicity, and regulatory agencies consider chlorophenoxies as not likely to be carcinogenic or unclassifiable regarding carcinogenicity. The current understanding is that environmental exposures are not sufficient to support a causal relationship between these compounds and cancer (Stackelberg, 2013).
Pharmacological Activities of Naphthoquinone Derivatives
Compounds like 7-Methyljuglone (7-MJ), a naphthoquinone derivative, have been reported to exhibit a variety of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The hemi-synthesis and pharmacological data of such compounds provide a starting point for future research and potential therapeutic applications (Mbaveng & Kuete, 2014).
properties
IUPAC Name |
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2O3/c1-24-11-3-5-12(6-4-11)25-16-15(20)9-21-22(17(16)23)10-2-7-13(18)14(19)8-10/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLIOPMDPVKRMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=NN(C2=O)C3=CC(=C(C=C3)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-(3,4-dichlorophenyl)-4-(4-methoxyphenoxy)-3(2H)-pyridazinone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)
![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)
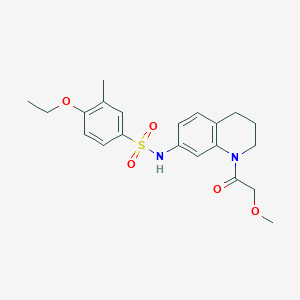
![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)
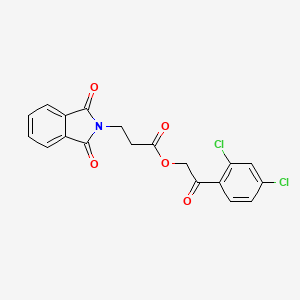

![6-Bromo-2-ethyl-8-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2557791.png)
![N-(4-fluorobenzyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2557793.png)
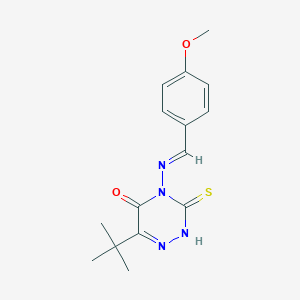
![N-(2-chlorophenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2557797.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-fluoropyridin-4-yl)methanone](/img/structure/B2557800.png)

![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)
